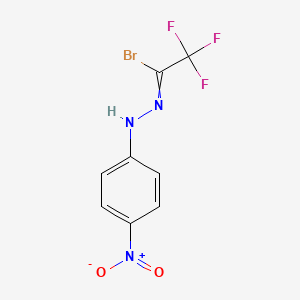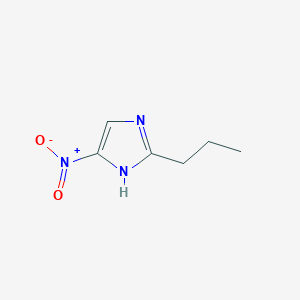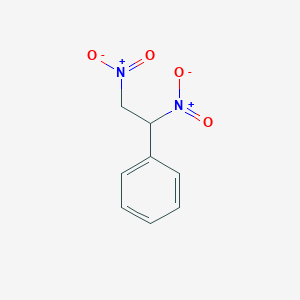
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a nitrophenyl group, and a hydrazonoyl bromide moiety, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide typically involves the reaction of 2,2,2-trifluoroethanol with 4-nitrophenylhydrazine in the presence of a brominating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromide moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated and nitrophenylated derivatives, which can be further utilized in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can interact with various enzymes and receptors, modulating their activity. The hydrazonoyl bromide moiety can undergo nucleophilic substitution, leading to the formation of active intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: Similar in structure but lacks the hydrazonoyl bromide moiety.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains a carbonyl group instead of the hydrazonoyl bromide moiety.
Eigenschaften
CAS-Nummer |
38562-38-8 |
|---|---|
Molekularformel |
C8H5BrF3N3O2 |
Molekulargewicht |
312.04 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(4-nitrophenyl)ethanehydrazonoyl bromide |
InChI |
InChI=1S/C8H5BrF3N3O2/c9-7(8(10,11)12)14-13-5-1-3-6(4-2-5)15(16)17/h1-4,13H |
InChI-Schlüssel |
UQDNVTJSRCMCNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN=C(C(F)(F)F)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)



![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)

![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)


